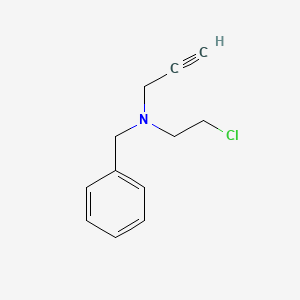
6-Methyl-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methyl-3-nitroquinoline” is a chemical compound that belongs to the quinoline family, characterized by a nitro group at the third position and a methyl group at the sixth position on the quinoline ring structure . This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical syntheses.
Synthesis Analysis
The synthesis of 6-methyl-3-nitroquinoline derivatives can be achieved through various methods. For instance, 5-nitroquinoline can undergo vicarious nucleophilic substitution at the C-6 position with bromoform anion, followed by hydrolysis and reduction to yield quinoline-6-methanol . Another approach involves the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitration, and chlorination steps .
Molecular Structure Analysis
The molecular structure of 6-methylquinoline derivatives has been studied through crystallography . For example, the structures of hydrogen-bonded 1:1 co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids have been determined, revealing short O—H⋯N hydrogen bonds .
Chemical Reactions Analysis
6-Methyl-3-nitroquinoline can participate in a range of chemical reactions. It can serve as a precursor for the synthesis of other quinoline derivatives, such as those with triamine functionalities . The nitro group in the compound can also be a site for reductive activation, which is a key step in the development of prodrug systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-methyl-3-nitroquinoline derivatives are influenced by their molecular structure. The introduction of substituents such as nitro, methyl, and methoxy groups can affect the compound’s solubility, stability, and reactivity .
Wissenschaftliche Forschungsanwendungen
Oxidative Methylamination of Nitroquinolines
6-Methyl-3-nitroquinoline and its derivatives are involved in oxidative methylamination reactions. These compounds can be methylaminated with a liquid methylamine solution of potassium permanganate to form mono- and bis(methylamino)-substituted products. This process is observed to be controlled by the interaction of frontal molecular orbitals of the reagents (Woźniak & Grzegożek, 1993).
Cyclocondensation Reactions
6-Nitroquinoline undergoes cyclocondensation with aromatic hydrazones, forming various heterocycles. The nature of the cyclocondensation is influenced by the electronic nature of ring substituents in the hydrazones, indicating a diverse range of chemical reactivities for these compounds (Kawakami, Uehata, & Suzuki, 2000).
Nucleophilic Substitution Reactions
6-Nitroquinoline is involved in nucleophilic substitution reactions, leading to various reaction products with different molecular structures. These reactions often involve the substitution of hydrogen atoms and a reduction in the oxidation number of nitrogen atoms in the nitro group, showcasing the compound's versatile reactivity (Halama & Macháček, 1999).
Synthesis of Potential Prodrug Systems
2-Aryl-6-methyl-5-nitroquinoline derivatives have been synthesized as potential prodrug systems for bioreductive activation. This indicates a possible application in the development of new pharmaceutical agents (Couch, Burke, Knox, & Moody, 2008).
Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids
6-Methyl-3-nitroquinoline derivatives have been used in the synthesis of pyrazino[2,3-c]isoquinolinecarboxylic acids, which are important in the formation of fused pyrazine rings. This suggests their use in complex organic synthesis processes (Deady & Quazi, 1992).
Hypoxia-Selective Antitumor Agents
Certain derivatives of 6-methyl-3-nitroquinoline, specifically 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, have been evaluated as hypoxia-selective cytotoxins and radiosensitizers, indicating their potential in cancer therapy (Denny et al., 1992).
Synthesis of Quinoline Proton Sponges
6-Methyl-3-nitroquinoline is used in the synthesis of quinoline proton sponges, complex organic compounds with specific chemical properties. This indicates its utility in advanced organic chemistry and material science (Dyablo et al., 2015).
Safety and Hazards
While specific safety and hazard information for 6-Methyl-3-nitroquinoline was not found, general precautions for similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
Recent advances in the synthesis of quinoline derivatives highlight the potential for new methodologies and applications. For instance, copper-catalyzed routes have been achieved for the synthesis of 3-nitroquinolines from readily available nitroolefins and anthranils . These developments suggest promising future directions for the study and application of 6-Methyl-3-nitroquinoline and related compounds .
Eigenschaften
IUPAC Name |
6-methyl-3-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-10-8(4-7)5-9(6-11-10)12(13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDHAHNUIVETH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

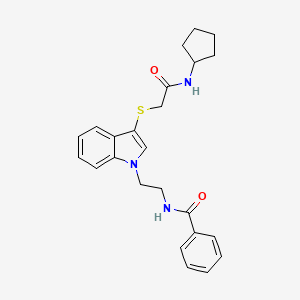
![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide](/img/structure/B2387260.png)
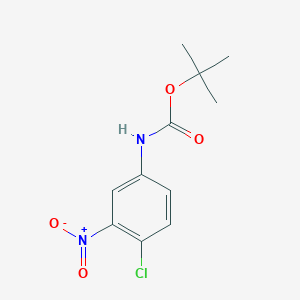
![N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387263.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2387268.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)
![3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2387273.png)
![N-(3-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2387274.png)
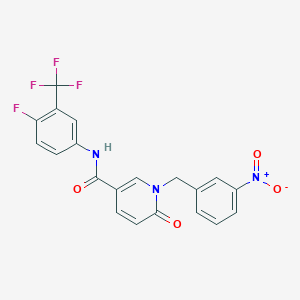
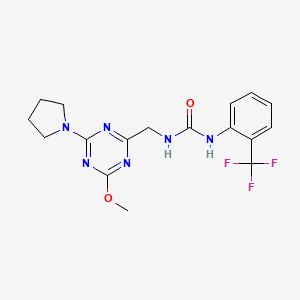
![1-adamantyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2387279.png)
![6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2387281.png)
